molecular formula C15H22FNO2 B13217071 tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate

Cat. No.: B13217071
M. Wt: 267.34 g/mol
InChI Key: PTXUIHYCMITTRL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acid chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorophenyl group can produce phenyl derivatives .

Scientific Research Applications

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate
  • tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate
  • tert-Butyl 3-amino-3-(4-methylphenyl)-2,2-dimethylpropanoate

Uniqueness

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the design of pharmaceuticals and materials with tailored properties .

Properties

Molecular Formula

C15H22FNO2

Molecular Weight

267.34 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-6-8-11(16)9-7-10/h6-9,12H,17H2,1-5H3

InChI Key

PTXUIHYCMITTRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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